The compound "1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid" is a derivative of quinolone, a class of synthetic antimicrobial agents with broad-spectrum bactericidal activity. Quinolones act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The structural modifications on the quinolone scaffold, such as the addition of a cyclopropyl group at position 1 and a fluorine atom at position 6, have led to the development of fluoroquinolones, which have enhanced activity and pharmacokinetic properties123456.
The mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. DNA gyrase is responsible for introducing negative supercoils into DNA, which is necessary for DNA replication and transcription. By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA, thereby hindering bacterial cell division and leading to cell death. The compound's efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains, and its ability to decrease bacterial load in lung and spleen tissues in an animal model, demonstrate its potent antimycobacterial activity1. Additionally, the compound has shown inhibitory activity against bacterial DNA topoisomerase IV, which is essential for the separation of replicated chromosomal DNA during cell division6.
The compound has been evaluated for its antimycobacterial properties, showing significant in vitro and in vivo activity against Mycobacterium tuberculosis and Mycobacterium smegmatis. One of the derivatives, compound 13n, exhibited low minimum inhibitory concentrations (MICs) against both standard and multi-drug resistant strains of M. tuberculosis and demonstrated a reduction in bacterial load in animal models1.
In addition to its antimycobacterial potential, the compound and its derivatives have been tested for antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The studies revealed that many of the synthesized compounds had MIC values comparable to or better than existing antibacterial agents, indicating their potential as new therapeutic options for treating bacterial infections4.
Research has also focused on developing new synthetic routes to create intermediates for the synthesis of quinolone antibacterial agents. These synthetic advancements have facilitated the production of various derivatives with potential antibacterial activity, highlighting the versatility of the quinolone scaffold for drug development35.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8